molecular formula C8H9BrN2O5 B1601123 Succinimidyl-2-(bromoacetamido)acetate CAS No. 93801-73-1

Succinimidyl-2-(bromoacetamido)acetate

Cat. No.: B1601123
CAS No.: 93801-73-1
M. Wt: 293.07 g/mol
InChI Key: ZEYHJJIGNLVTLZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Succinimidyl-2-(bromoacetamido)acetate typically involves the reaction of N-hydroxysuccinimide with bromoacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure precise control over reaction conditions and to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

Succinimidyl-2-(bromoacetamido)acetate primarily undergoes nucleophilic substitution reactions. The bromoacetamido group is highly reactive towards nucleophiles, making it suitable for crosslinking applications .

Common Reagents and Conditions

Common reagents used in reactions with this compound include primary amines, which react with the bromoacetamido group under mild conditions to form stable amide bonds. The reactions are typically carried out in aqueous or organic solvents at room temperature .

Major Products

The major products formed from reactions involving this compound are crosslinked proteins or peptides, which are used in various biochemical assays and structural studies .

Mechanism of Action

The mechanism of action of Succinimidyl-2-(bromoacetamido)acetate involves the formation of a covalent bond between the bromoacetamido group and a nucleophilic site on a target molecule, typically a primary amine. This reaction results in the crosslinking of proteins or peptides, which can alter their structural and functional properties .

Comparison with Similar Compounds

Similar Compounds

    N-Succinimidyl-3-(2-pyridyldithio)propionate (SPDP): Another crosslinking reagent that forms disulfide bonds.

    N-Succinimidyl-4-(maleimidomethyl)cyclohexane-1-carboxylate (SMCC): Forms stable thioether bonds with sulfhydryl groups.

Uniqueness

Succinimidyl-2-(bromoacetamido)acetate is unique in its ability to form highly stable amide bonds with primary amines, making it particularly useful for applications requiring strong and durable crosslinking .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[(2-bromoacetyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O5/c9-3-5(12)10-4-8(15)16-11-6(13)1-2-7(11)14/h1-4H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYHJJIGNLVTLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90514065
Record name 2,5-Dioxopyrrolidin-1-yl N-(bromoacetyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93801-73-1
Record name 2,5-Dioxopyrrolidin-1-yl N-(bromoacetyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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